
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the aziridine family of compounds, which are characterized by their three-membered ring structure containing a nitrogen atom. 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been of particular interest due to its unique chemical properties, which make it useful for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, leading to DNA damage and cell death. This mechanism of action is thought to be responsible for the compound's potent antitumor and antiviral activity.
Biochemical and Physiological Effects:
Studies have shown that 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- can have a variety of biochemical and physiological effects. These include the induction of DNA damage and cell death, as well as the inhibition of viral replication. The compound has also been shown to have immunomodulatory effects, which could make it useful for the treatment of immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- for lab experiments is its potent activity against tumors and viruses. This makes it a useful tool for researchers studying these areas. However, the compound's reactivity and potential toxicity can also be a limitation, as it requires careful handling and may not be suitable for all experimental systems.
Direcciones Futuras
There are several potential future directions for research on 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-. One area of interest is the development of new drugs and therapies based on the compound's unique chemical properties. Researchers may also investigate the compound's immunomodulatory effects further, with the aim of developing new treatments for immune-related disorders. Additionally, studies may focus on understanding the compound's mechanism of action in more detail, which could lead to new insights into cellular processes and disease pathways.
Métodos De Síntesis
The synthesis of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- involves several steps, including the reaction of 1-adamantanamine with tert-butyl chloroformate to form a carbamate intermediate. This intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to yield the final product.
Aplicaciones Científicas De Investigación
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been studied extensively for its potential applications in scientific research. One area of research where this compound has been particularly useful is in the development of new drugs and therapies. Its unique chemical properties make it an attractive target for drug development, as it has been shown to have potent antitumor and antiviral activity.
Propiedades
Número CAS |
16664-32-7 |
|---|---|
Nombre del producto |
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- |
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-1-tert-butylaziridin-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)17-13(14(17)18)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9H2,1-3H3 |
Clave InChI |
HLNNBVDMNAJDCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3 |
Sinónimos |
1-(1,1-Dimethylethyl)-3-[tricyclo[3.3.1.13,7]decan-1-yl]aziridin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





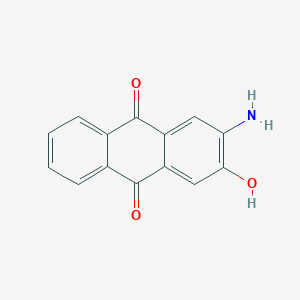
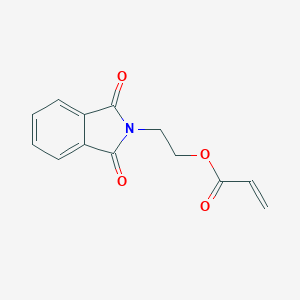
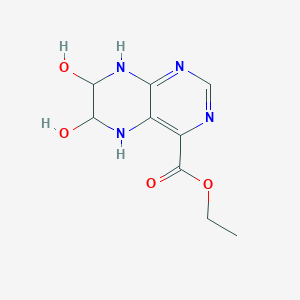

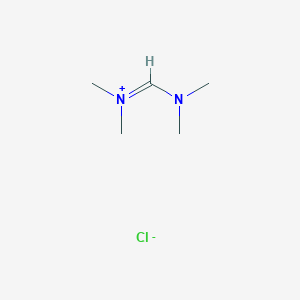
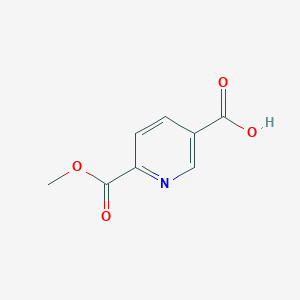
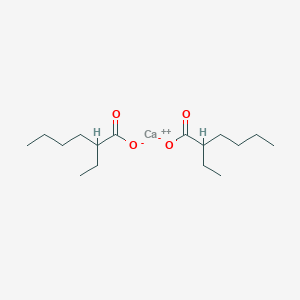
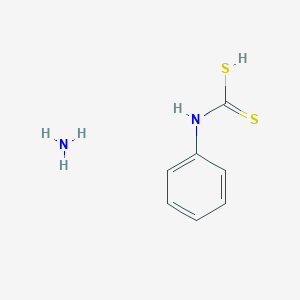
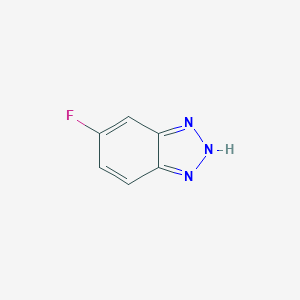

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
